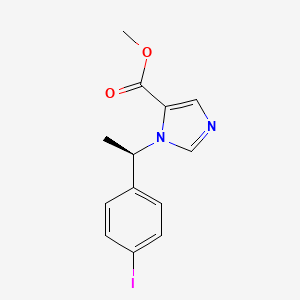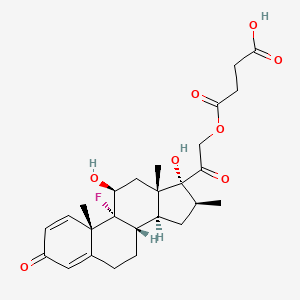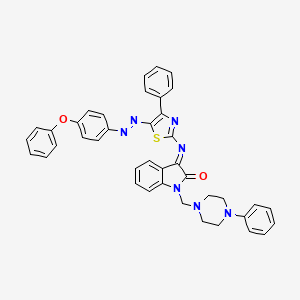
1,1-Dimethyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazine moiety substituted with dimethyl and methoxy groups, making it a subject of interest in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride typically involves the reaction of appropriate hydrazine derivatives with substituted phenethyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be carried out at temperatures ranging from 0°C to 78°C . The yields of the desired product can vary depending on the specific reaction conditions and the purity of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or the use of continuous flow reactors. These methods aim to maximize yield and minimize waste, making the process more environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
1,1-Dimethyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethylhydrazine: A simpler hydrazine derivative with similar chemical properties.
N,N-Dimethylhydrazine:
1,1-Dimethyl-3-(o-methoxyphenyl)hydrazine: A structurally similar compound with different substitution patterns.
Uniqueness
1,1-Dimethyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
102570-87-6 |
|---|---|
Fórmula molecular |
C12H21ClN2O |
Peso molecular |
244.76 g/mol |
Nombre IUPAC |
2-[1-(2-methoxyphenyl)propan-2-yl]-1,1-dimethylhydrazine;hydrochloride |
InChI |
InChI=1S/C12H20N2O.ClH/c1-10(13-14(2)3)9-11-7-5-6-8-12(11)15-4;/h5-8,10,13H,9H2,1-4H3;1H |
Clave InChI |
MZZUEFRXSHXAOD-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1OC)NN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















